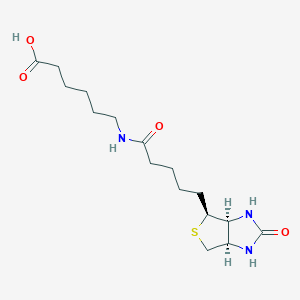

N-Biotinyl-6-aminohexanoic acid

Descripción

Propiedades

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUGHZFPFWNUQT-HUBLWGQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332237 | |

| Record name | Biotin-X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72040-64-3 | |

| Record name | 6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72040-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin-X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Biotinyl-6-aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

N-Biotinyl-6-aminohexanoic acid is a versatile derivative of biotin (B1667282) (Vitamin H) widely employed in biotechnology and biomedical research. Its unique structure, featuring a flexible spacer arm, makes it an invaluable tool for the biotinylation of various biomolecules, facilitating their detection, purification, and study. This guide provides a comprehensive overview of its structure, properties, and applications.

Molecular Structure and Significance

This compound is a conjugate molecule composed of two key components: a biotin moiety and a 6-aminohexanoic acid spacer.

-

Biotin Moiety: This is the active part of the molecule responsible for the high-affinity, non-covalent interaction with avidin (B1170675) and streptavidin proteins. This interaction is one of the strongest known in nature, forming the basis for numerous detection and purification systems.

-

6-Aminohexanoic Acid Spacer: This component is a six-carbon aliphatic chain that links the biotin moiety to a target molecule.[1][2] The spacer arm is crucial as it increases the distance between the biotin and the conjugated biomolecule, which helps to reduce steric hindrance.[1] This improved accessibility enhances the binding of the biotinylated molecule to avidin or streptavidin.[1]

The combination of a high-affinity binding tag (biotin) with a flexible spacer makes this compound a superior reagent for labeling proteins, nucleic acids, and other molecules without significantly altering their biological function.[3]

Figure 1: Structural components of this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₇N₃O₄S | [4][5] |

| Molecular Weight | 357.47 g/mol | [4][6] |

| Appearance | Colorless to white powder/solid | [6][7] |

| Melting Point | 220-230 °C (with decomposition) | [7] |

| Purity | ≥97.0% (HPLC) | [7] |

| Solubility | DMSO (Slightly) | [7] |

| Storage Temperature | Inert atmosphere, store in freezer under -20°C | [7] |

| CAS Number | 72040-64-3 | [6][8] |

| SMILES String | [H][C@]12CS--INVALID-LINK--[C@@]1([H])NC(=O)N2 | |

| InChI Key | CMUGHZFPFWNUQT-HUBLWGQQSA-N | [7] |

Experimental Protocols

This compound is a precursor for various biotinylation reagents. A common application involves its activation into an N-hydroxysuccinimide (NHS) ester to label proteins via primary amines (e.g., lysine (B10760008) residues).

Protocol: Biotinylation of a Protein using Biotin-X, SE

This protocol outlines the general steps for labeling a protein with 6-((Biotinoyl)amino)hexanoic acid, succinimidyl ester (Biotin-X, SE), an activated form of this compound.[3]

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS), free of primary amines.

-

Biotin-X, SE

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

Methodology:

-

Preparation of Biotinylation Reagent: Dissolve Biotin-X, SE in DMF or DMSO to a final concentration of 10 mg/mL immediately before use.

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH of 7.2-8.5.

-

Biotinylation Reaction:

-

Add the dissolved Biotin-X, SE to the protein solution. The molar ratio of biotin reagent to protein will need to be optimized but a starting point of 20:1 is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring.

-

-

Removal of Excess Biotin:

-

To stop the reaction and remove non-reacted biotin, pass the mixture through a desalting column equilibrated with a suitable storage buffer.

-

Collect the protein-containing fractions.

-

-

Verification of Biotinylation: The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

A chemoenzymatic synthesis method has also been described for labeling p-aminophenyl glycosides by coupling them with N-(+)-biotinyl-6-aminohexanoic acid.[6][9]

Figure 2: General workflow for protein biotinylation.

Applications and Detection Pathways

The primary application of this compound derivatives is in bioconjugation, where biotin is attached to proteins or other molecules for detection and purification.[8]

Key Applications Include:

-

ELISA: Used in diagnostic kits for sensitive disease detection.[8]

-

Affinity Purification: Facilitates the isolation of target proteins from complex mixtures.[8]

-

Drug Delivery: Aids in the development of targeted drug delivery systems.[8]

-

Molecular Biology: Serves as a tool to study protein interactions and cellular pathways.[8]

The utility of biotinylation is centered on the highly specific and strong interaction between biotin and avidin or streptavidin. This interaction forms the basis of a versatile detection system.

Figure 3: Avidin-biotin detection signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 4. scbt.com [scbt.com]

- 5. polyorginc.com [polyorginc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-(+)-Biotinyl-6-aminohexanoic acid , ≥97%(HPLC) , 72040-64-3 - CookeChem [cookechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

An In-depth Technical Guide to the Chemical Properties and Applications of N-Biotinyl-6-aminohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-6-aminohexanoic acid is a derivative of biotin (B1667282) (Vitamin H) that plays a crucial role in a wide array of biochemical applications. This compound incorporates a six-carbon spacer arm (6-aminohexanoic acid) that links the biotin moiety to a reactive group, which can then be conjugated to various molecules such as proteins, nucleic acids, and other ligands. The spacer arm is a key feature, as it mitigates steric hindrance that can occur when the bulky biotin molecule is in close proximity to the conjugated substance, thereby ensuring high-affinity binding to avidin (B1170675) or streptavidin.[1] This property has made this compound and its derivatives indispensable tools in the fields of molecular biology, immunology, and drug development for applications including affinity chromatography, ELISA, Western blotting, and in situ hybridization.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a comprehensive overview for its use in experimental design.

| Property | Value |

| Molecular Formula | C₁₆H₂₇N₃O₄S |

| Molecular Weight | 357.47 g/mol |

| CAS Number | 72040-64-3 |

| Appearance | White to off-white or colorless powder |

| Melting Point | 220-230 °C (with decomposition) |

| Solubility | Slightly soluble in DMSO. For derivatives like the N-hydroxysuccinimide ester, solubility is noted in DMF at 25 mg/mL.[2] |

| Stability | Hygroscopic; should be stored under an inert atmosphere. |

| Purity (typical) | ≥97.0% (HPLC) |

Key Applications and Experimental Protocols

This compound is most commonly utilized in the form of its N-hydroxysuccinimide (NHS) ester for the biotinylation of primary amines in proteins and other molecules.

Protein Biotinylation using this compound N-hydroxysuccinimide ester

This protocol outlines the general steps for labeling a purified protein in solution.

Methodology:

-

Reagent Preparation:

-

Dissolve the this compound N-hydroxysuccinimide (NHS) ester in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.

-

Prepare the protein solution in an amine-free buffer (e.g., PBS) at a pH range of 7.2-8.5.

-

-

Biotinylation Reaction:

-

Add the biotinylation reagent stock solution to the protein solution. The molar ratio of the biotinylation reagent to the protein will depend on the protein and the desired degree of labeling and should be optimized empirically.[3]

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris or glycine (B1666218), to consume any unreacted NHS-ester.

-

Remove excess, non-reacted biotinylation reagent by dialysis, size exclusion chromatography (e.g., using a desalting column), or spin dialysis.[3]

-

Cell Surface Protein Labeling

This method is used to specifically label proteins on the exterior of the plasma membrane.

Methodology:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS with CaCl₂ and MgCl₂) to remove any contaminating proteins from the culture medium.[4]

-

-

Biotinylation:

-

Prepare a fresh solution of a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin, in ice-cold PBS at a concentration of 0.5 mg/mL.[4]

-

Incubate the cells with the biotinylation solution for a short period (e.g., 30 minutes) on ice to prevent internalization of the reagent.

-

-

Quenching and Lysis:

-

Quench the reaction by washing the cells with a quenching buffer containing glycine or another primary amine.[4]

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

-

Affinity Purification:

-

Centrifuge the cell lysate to pellet cellular debris.

-

Incubate the supernatant with streptavidin or neutravidin-conjugated beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins for downstream analysis, such as Western blotting.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

In a sandwich ELISA, this compound can be used to label the detection antibody.

Methodology:

-

Plate Coating: Coat a microtiter plate with a capture antibody specific for the antigen of interest and incubate overnight.

-

Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk in PBS).

-

Sample Incubation: Add the sample containing the antigen to the wells and incubate.

-

Detection Antibody: Add the biotinylated detection antibody, which binds to a different epitope on the antigen, and incubate.[5]

-

Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP), which binds to the biotin on the detection antibody, and incubate.

-

Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a colored product.

-

Analysis: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of antigen in the sample.

Role in Biological Pathways

While this compound itself is a synthetic molecule used as a laboratory tool, the biotin moiety is a vital natural coenzyme for a class of enzymes called carboxylases. These enzymes are critical in various metabolic pathways.[5] Understanding this biological role provides context for the high-affinity interaction exploited in biotin-avidin systems.

Biotin-dependent carboxylases catalyze the transfer of a carboxyl group in key metabolic reactions, including:

-

Fatty Acid Synthesis: Acetyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the first committed step in fatty acid synthesis.[5]

-

Gluconeogenesis: Pyruvate carboxylase, another biotin-dependent enzyme, is crucial for the synthesis of glucose from non-carbohydrate precursors.[5]

-

Amino Acid Catabolism: Propionyl-CoA carboxylase and methylcrotonyl-CoA carboxylase are involved in the breakdown of several amino acids.[5]

Conclusion

This compound is a versatile and powerful reagent for the biotinylation of molecules in a wide range of research and diagnostic applications. Its key feature, the 6-aminohexanoic acid spacer arm, effectively minimizes steric hindrance, allowing for robust and reliable detection and purification through the high-affinity interaction with avidin and streptavidin. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound in the laboratory.

References

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester = 95 TLC, powder 89889-52-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mabtech.com [mabtech.com]

An In-depth Technical Guide to the Solubility of N-Biotinyl-6-aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Biotinyl-6-aminohexanoic acid. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide presents solubility information for structurally related compounds to provide valuable insights. Additionally, a detailed experimental protocol is provided for researchers to determine the precise solubility of this compound in their specific laboratory conditions.

Core Compound: this compound

This compound is a derivative of biotin (B1667282) that incorporates a six-carbon linker arm (6-aminohexanoic acid). This linker increases the distance between the biotin moiety and the molecule to which it is conjugated, which can reduce steric hindrance and improve the accessibility of biotin for binding to avidin (B1170675) or streptavidin. The inclusion of the 6-aminohexanoic acid component is also noted to potentially improve the solubility of some therapeutic molecules.[1][2]

Quantitative Solubility Data

| Compound | Solvent | Solubility | Notes |

| Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester | DMF | 25 mg/mL | Data from a commercial supplier.[3] |

| Water | ≤2 mg/mL | With sonication.[3] | |

| DMSO | Soluble | Qualitative description.[3] | |

| Biotin-NHS (N-hydroxysuccinimide ester) | DMSO | ~20 mg/mL | Data from a commercial supplier.[4] |

| DMF | ~20 mg/mL | Data from a commercial supplier.[4] | |

| Aqueous Buffer | Sparingly soluble | For maximum solubility, dissolve in DMSO first.[4] | |

| 6-Aminohexanoic acid | Water | 50 mg/mL or 587.55 g/L | Data from commercial suppliers.[5][6] |

| Alcohol | Slightly soluble | Qualitative description.[7] | |

| Chloroform | Practically insoluble | Qualitative description.[7] | |

| Ether | Practically insoluble | Qualitative description.[7] |

Based on this data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as DMSO and DMF, and limited solubility in aqueous solutions. The presence of the carboxylic acid and amine groups suggests that its aqueous solubility will be pH-dependent.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standard procedure for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Water, DMSO, DMF, Ethanol, Methanol)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vial to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove all undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 生物氨基己酰基-6-氨基己酸N-羟基琥珀酰亚胺酯 ≥95% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: N-Biotinyl-6-aminohexanoic Acid (CAS No. 72040-64-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Biotinyl-6-aminohexanoic acid, a widely used reagent in bioconjugation and molecular biology. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its use in protein biotinylation, and illustrates key concepts and workflows through structured diagrams.

Core Compound Information

This compound, also known as (+)-Biotin-ε-aminocaproic acid or Biotin-X, is a derivative of biotin (B1667282) (Vitamin H) that incorporates a six-carbon spacer arm.[1][2] This spacer, 6-aminohexanoic acid, serves to minimize steric hindrance when the biotin moiety binds to avidin (B1170675) or streptavidin, thereby enhancing the accessibility and detection of the biotinylated molecule.[3][4] Its CAS number is 72040-64-3 .[1][5][6]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 72040-64-3 | [1][5][6] |

| Molecular Formula | C₁₆H₂₇N₃O₄S | [1][5][6] |

| Molecular Weight | 357.47 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Purity | ≥97.0% (HPLC) to ≥98% (HPLC) | [1][6] |

| Melting Point | 220-230 °C (decomposes) | [1] |

| Storage Temperature | -20 °C | [6] |

| Synonyms | (+)-Biotin-ε-aminocaproic acid, 6-((Biotinoyl)amino)hexanoic acid, Biotin-X, N-(+)-Biotinyl-6-aminocaproic acid | [1][2] |

Spectral and Trace Element Data

Below are additional quantitative data points relevant for quality control and experimental design.

| Parameter | Specification | Reference |

| Calcium (Ca) | ≤20 mg/kg | [1] |

| Cadmium (Cd) | ≤5 mg/kg | [1] |

| Cobalt (Co) | ≤5 mg/kg | [1] |

| Chromium (Cr) | ≤5 mg/kg | [1] |

| Copper (Cu) | ≤5 mg/kg | [1] |

| Iron (Fe) | ≤5 mg/kg | [1] |

| Potassium (K) | ≤50 mg/kg | [1] |

| Magnesium (Mg) | ≤5 mg/kg | [1] |

| Manganese (Mn) | ≤5 mg/kg | [1] |

| Sodium (Na) | ≤100 mg/kg | [1] |

| Nickel (Ni) | ≤5 mg/kg | [1] |

| Lead (Pb) | ≤5 mg/kg | [1] |

| Zinc (Zn) | ≤5 mg/kg | [1] |

Applications in Research and Development

This compound is a versatile tool for the biotinylation of various biomolecules.[5] Its primary application is as a bioconjugation reagent to label proteins, peptides, and other molecules that possess a primary amine for subsequent detection, purification, or immobilization.[7] Key research areas where this compound is utilized include:

-

Bioconjugation: Covalently attaching biotin to biomolecules for detection and purification.[7]

-

Drug Delivery Systems: Facilitating the development of targeted drug delivery mechanisms.[7]

-

Diagnostics: Aiding in the development of sensitive and specific assays, such as ELISA.[7]

-

Molecular Biology: Studying protein-protein interactions and cellular pathways.[7]

-

Biosynthesis: Used in the chemoenzymatic synthesis of biotinylated oligosaccharides.[8]

Experimental Protocol: Protein Biotinylation

The following is a detailed methodology for the biotinylation of a protein containing primary amines (e.g., lysine (B10760008) residues) using this compound. This protocol involves the activation of the carboxyl group on the biotin reagent using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry, followed by conjugation to the target protein.

Materials

-

This compound (CAS 72040-64-3)

-

Target protein with primary amines

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., desalting or size-exclusion chromatography)

-

Anhydrous Dimethylsulfoxide (DMSO)

Procedure

Step 1: Preparation of Reagents

-

Prepare a stock solution of the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM.

-

Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in the Activation Buffer.

Step 2: Activation of this compound

-

In a microcentrifuge tube, combine a 10-50 fold molar excess of the dissolved this compound with the EDC and NHS solutions.

-

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 3: Biotinylation of the Target Protein

-

Add the activated biotin-NHS ester solution from Step 2 to the protein solution. The reaction is most efficient at a pH of 7-8.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

Step 5: Purification of the Biotinylated Protein

-

Remove excess, unreacted biotinylation reagents and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the protein-containing fractions. The purified biotinylated protein is now ready for downstream applications.

Visualizations

Molecular Structure and Functional Components

The following diagram illustrates the key components of the this compound molecule.

Caption: Structure of this compound.

Experimental Workflow for Protein Biotinylation

This diagram outlines the general workflow for labeling a target protein with this compound and subsequent purification.

Caption: Protein biotinylation and purification workflow.

References

- 1. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. tandfonline.com [tandfonline.com]

- 6. neuromics.com [neuromics.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

A Technical Guide to the Synthesis of N-Biotinyl-6-aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis pathways for N-Biotinyl-6-aminohexanoic acid, a critical reagent in biotechnology and pharmaceutical research. The inclusion of a 6-aminohexanoic acid spacer arm is a key structural feature, designed to minimize steric hindrance between the biotin (B1667282) moiety and its binding partners, such as streptavidin or avidin. This enhanced accessibility is crucial for various applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1][2] This guide details common synthetic strategies, experimental protocols, and quantitative data to support research and development efforts.

Overview of the Synthetic Pathway

The most prevalent and efficient synthesis of this compound is a two-step process. The core strategy involves the activation of the carboxylic acid group of D-biotin, followed by the coupling of the activated biotin with the primary amine of 6-aminohexanoic acid.

-

Step 1: Activation of D-Biotin. The carboxyl group of D-biotin is activated to facilitate amide bond formation. A common method is the synthesis of a more stable and amine-reactive intermediate, (+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS). This is typically achieved through a carbodiimide-mediated coupling reaction.[3]

-

Step 2: Amide Bond Formation. The activated Biotin-NHS ester readily reacts with the primary amino group of 6-aminohexanoic acid in an aminolysis reaction to form a stable amide bond, yielding the final product, this compound.[3]

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of (+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS) via DCC Coupling

This protocol is adapted from standard carbodiimide (B86325) coupling procedures and is widely used for activating carboxylic acids.[3] Dicyclohexylcarbodiimide (DCC) facilitates the condensation of D-biotin and N-hydroxysuccinimide (NHS).

Materials:

-

D-(+)-Biotin

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

Suspend D-biotin (1.0 eq) in dry DMF. Dissolve completely by gentle heating.

-

Cool the solution to room temperature.

-

Add N-hydroxysuccinimide (NHS) (1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.3 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 19-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Remove the DCU precipitate by filtration.

-

Concentrate the filtrate under high vacuum at 95°C to yield the crude Biotin-NHS ester.

-

The product can be further purified by recrystallization from isopropanol (B130326) or reprecipitation from a DMF-isopropanol mixture to yield pure Biotin-NHS ester.[4]

Caption: Experimental workflow for the synthesis of Biotin-NHS via DCC coupling.

Protocol 2: Synthesis of this compound

This protocol describes the aminolysis reaction where the activated Biotin-NHS ester is coupled with 6-aminohexanoic acid.[3]

Materials:

-

(+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS)

-

6-Aminohexanoic acid

-

Triethylamine (B128534) (TEA) (optional, as a base to accelerate the reaction)

-

Deionized Water

-

N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

Dissolve 6-aminohexanoic acid (1.0 eq) in a minimal amount of deionized water. If solubility is an issue, a co-solvent system with DMF can be used.

-

In a separate flask, dissolve Biotin-NHS (1.0 - 1.2 eq) in DMF.

-

Slowly add the Biotin-NHS solution to the 6-aminohexanoic acid solution with constant stirring.

-

If desired, add triethylamine (1.1 eq) to the reaction mixture to act as a base and accelerate the coupling.[3]

-

Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC.

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product is then purified, often by recrystallization or column chromatography, to yield pure this compound.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the chosen reagents and reaction conditions. The table below summarizes quantitative data reported for the synthesis of Biotin-NHS ester, a key intermediate.

| Method | Activating Reagent | Base | Solvent | Yield | Reference |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | - | DMF | Good to High | [3] |

| Carbonate Coupling | N,N'-Disuccinimidyl carbonate (DSC) | Pyridine or N-methylmorpholine | DMF | 83% (before recrystallization) | [4] |

| Carbonate Coupling | N,N'-Disuccinimidyl carbonate (DSC) | Triethylamine (TEA) | DMF | 72.9% | [5] |

Reaction Mechanism Visualization

The synthesis relies on fundamental organic chemistry reactions. The following diagram illustrates the logical relationship in the key coupling step.

Caption: Logical diagram of the nucleophilic attack during amide bond formation.

References

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]

- 4. tandfonline.com [tandfonline.com]

- 5. BIOTIN-NHS synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism and Application of N-Biotinyl-6-aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biotinyl-6-aminohexanoic acid is a pivotal tool in biotechnology and drug development, primarily functioning as a high-specificity labeling reagent. Its mechanism of action is two-fold: the covalent conjugation to target biomolecules, typically via an activated carboxyl group, and the subsequent high-affinity, non-covalent interaction of the biotin (B1667282) moiety with avidin (B1170675) or streptavidin. The integrated 6-aminohexanoic acid spacer arm is crucial for mitigating steric hindrance, thereby ensuring efficient binding. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application in protein biotinylation, affinity chromatography, and ELISA, and quantitative data on the pivotal biotin-streptavidin interaction.

Core Mechanism of Action

The utility of this compound is not derived from a direct biological or signaling activity of the molecule itself. Instead, its "mechanism of action" is centered on its function as a molecular linker and affinity tag. This can be dissected into two key stages:

-

Covalent Conjugation: this compound is often chemically activated, most commonly as an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines (-NH2) present on biomolecules, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1] This reaction is highly efficient under mild pH conditions (typically pH 7.2-8.5).[2][3] The 6-aminohexanoic acid component acts as a flexible spacer, which is critical for ensuring that the biotin group is accessible for subsequent interactions.[4]

-

High-Affinity Non-Covalent Binding: The biotin moiety of the conjugated molecule exhibits an extraordinarily high affinity for the proteins avidin and streptavidin.[5] This interaction is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd).[5][6] This near-irreversible binding forms the basis for a multitude of detection and purification applications.[6]

Quantitative Data

The defining characteristic of the biotin-avidin/streptavidin system is its exceptional binding affinity. This quantitative data is crucial for understanding the stability and reliability of assays and purification systems based on this interaction.

| Parameter | Avidin | Streptavidin | Reference(s) |

| Dissociation Constant (Kd) | ~1 x 10-15 M | ~1 x 10-14 M to 1 x 10-15 M | [5][6][7] |

| Dissociation Rate Constant (koff) | 7.5 x 10-8 s-1 | 2.4 x 10-6 s-1 | [8] |

| Molecular Weight (tetramer) | ~67-68 kDa | ~52 kDa | [5][6] |

| Isoelectric Point (pI) | 10-10.5 | ~5 | [6] |

Signaling Pathway Visualization

While this compound does not directly participate in signaling pathways, it is an invaluable tool for their study. For instance, a biotinylated ligand can be used to isolate and identify its corresponding receptor, a key step in elucidating a signaling cascade. Below is a conceptual diagram illustrating how a biotinylated ligand could be used to study a G-Protein Coupled Receptor (GPCR) signaling pathway.[9]

Conceptual GPCR signaling pathway initiated by a biotinylated ligand.

Experimental Protocols & Workflows

Protein Biotinylation using this compound NHS Ester

This protocol outlines the general steps for labeling a protein with this compound N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein to be labeled

-

This compound NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 50 mM phosphate (B84403) buffer, pH 7.2-8.5 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing for buffer exchange

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Biotinylation Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: Add a 10-20 fold molar excess of the dissolved biotinylation reagent to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

Workflow for protein biotinylation.

Affinity Chromatography of a Biotinylated Protein

This protocol describes the purification of a biotinylated protein using a streptavidin-agarose resin.

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose resin

-

Binding/Wash Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4

-

Elution Buffer: e.g., 0.1 M glycine, pH 2.8 (for non-denaturing elution, competitive elution with free biotin can also be used, though it is less efficient due to the strong interaction)

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Chromatography column

Procedure:

-

Column Preparation: Pack the chromatography column with the streptavidin-agarose resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.

-

Sample Loading: Apply the biotinylated protein sample to the column.

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound biotinylated protein with the Elution Buffer. Collect fractions.

-

Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer.

Workflow for affinity chromatography.

Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Detection Antibody

This protocol provides a general outline for a sandwich ELISA using a biotinylated detection antibody and streptavidin-HRP for signal amplification.

Materials:

-

96-well microplate

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen-containing sample

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Coating: Coat the microplate wells with the capture antibody overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Sample Incubation: Add the antigen-containing samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Development: Add TMB substrate and incubate in the dark until a color develops.

-

Stopping the Reaction: Add the Stop Solution.

-

Reading: Read the absorbance at 450 nm.

Workflow for a sandwich ELISA.

Conclusion

This compound is a cornerstone reagent in modern molecular biology and biochemistry. Its robust and well-characterized mechanism of action, revolving around the formation of a stable covalent bond with target molecules and the subsequent high-affinity interaction with streptavidin, provides a versatile platform for numerous applications. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this powerful tool in their experimental designs, from protein purification to sensitive immunoassays and the elucidation of complex biological pathways.

References

- 1. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptavidin - Wikipedia [en.wikipedia.org]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Dissociation constant of avidin and biotin - Generic - BNID 107216 [bionumbers.hms.harvard.edu]

- 8. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective covalent labeling of tag-fused GPCR proteins on live cell surface with a synthetic probe for their functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Biotinyl-6-aminohexanoic Acid as a Biotinylation Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Biotinyl-6-aminohexanoic acid, a widely utilized biotinylation reagent in research and drug development. This document details its core features, presents quantitative data for experimental planning, provides detailed experimental protocols, and includes visualizations to clarify key processes.

Core Features of this compound

This compound is a derivative of biotin (B1667282) (Vitamin H) that incorporates a six-carbon spacer arm. This reagent is instrumental for covalently attaching biotin to proteins, nucleic acids, and other molecules.[1] The biotin moiety exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent biological interactions.[2] This robust interaction is harnessed in a multitude of applications for the detection, purification, and immobilization of biomolecules.[3]

The key features of this compound as a biotinylation reagent include:

-

Amine Reactivity: For practical use in labeling biomolecules, this compound is typically activated with N-hydroxysuccinimide (NHS) to form this compound NHS ester. This activated form readily reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[4][5][6][7]

-

Spacer Arm: The integrated 6-aminohexanoic acid (also known as 6-aminocaproic acid) spacer arm is a critical feature. This linker increases the distance between the biotin molecule and the labeled protein. The binding pocket for biotin is located approximately 9 Å below the surface of streptavidin.[2] The spacer arm helps to overcome steric hindrance, thereby improving the accessibility of the biotin to the binding pocket of avidin or streptavidin.[2] This often leads to enhanced detection sensitivity in various assays.[2]

-

Versatility: This reagent can be used to biotinylate a wide range of biomolecules, making it a versatile tool in the laboratory. Applications include immunoassays (ELISA, Western blotting), affinity purification, cell surface labeling, and targeted drug delivery.[3]

-

Specificity of Labeling: While the NHS ester chemistry primarily targets primary amines, the specificity of labeling can be influenced by controlling the reaction pH. At a lower pH (around 6.5), preferential labeling of the N-terminal α-amino group over the ε-amino group of lysine residues can be achieved due to differences in their pKa values.[8]

Quantitative Data for Experimental Design

Effective biotinylation requires careful consideration of reaction parameters. The following tables summarize key quantitative data for planning experiments using this compound NHS ester.

| Parameter | Recommended Value/Range | Notes |

| Molar Excess of Biotin Reagent | 5 to 20-fold molar excess over the protein. | For dilute protein solutions (<2 mg/mL), a higher molar excess (≥ 20-fold) is recommended to achieve efficient labeling. For more concentrated solutions (≥ 10 mg/mL), a 12-fold molar excess is often sufficient.[6] The optimal ratio may need to be determined empirically for each specific protein. |

| Reaction pH | 7.0 - 9.0 | For general amine labeling, a pH of 8.0-8.5 is optimal.[9] For preferential N-terminal labeling of peptides, a lower pH of 6.5 can be used.[8] Buffers should be free of primary amines (e.g., Tris). Phosphate-buffered saline (PBS) or bicarbonate buffer are commonly used.[5] |

| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice. | Longer incubation times (e.g., overnight at 4°C) can also be effective, particularly for less reactive proteins or when using a lower molar excess of the reagent.[10][11][12] |

| Solvent for Stock Solution | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). | This compound NHS ester is not readily soluble in aqueous solutions and should be first dissolved in an organic solvent before being added to the reaction mixture.[6] |

| Feature | Quantitative Value | Significance |

| Spacer Arm Length | ~9 Å | This length is sufficient to bridge the distance to the biotin-binding site deep within the streptavidin/avidin molecule, thereby reducing steric hindrance and improving binding efficiency.[2] |

| Molecular Weight | 357.47 g/mol | This relatively small size minimizes the potential for interference with the biological function of the labeled molecule. |

| Biotin-Avidin/Streptavidin Affinity (Kd) | ~10⁻¹⁵ M | This extremely high affinity results in a very stable complex, making it ideal for detection and purification applications under a wide range of conditions. |

Experimental Protocols

Protocol for Protein Biotinylation using this compound NHS Ester

This protocol provides a general procedure for the biotinylation of a protein, such as an antibody, in solution.

Materials:

-

Protein to be biotinylated (e.g., IgG antibody)

-

This compound N-hydroxysuccinimide (NHS) ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or PBS, pH 7.4)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification column (e.g., Sephadex G-25 desalting column) or dialysis tubing

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS or bicarbonate buffer. This can be done by dialysis or using a desalting column.

-

-

Prepare the Biotin Reagent Stock Solution:

-

Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Biotinylation Reaction:

-

Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess (e.g., 12-fold molar excess for a 10 mg/mL protein solution).[6]

-

Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]

-

-

Quench the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purify the Biotinylated Protein:

-

Determine Protein Concentration and Degree of Biotinylation:

-

Measure the protein concentration of the purified sample using a standard protein assay (e.g., BCA assay).

-

Quantify the degree of biotinylation using the HABA assay (see Protocol 3.2).

-

Protocol for Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the number of biotin molecules incorporated per protein molecule.[10][13] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[13][14]

Materials:

-

Purified biotinylated protein sample

-

HABA/Avidin solution (commercially available kits are recommended)

-

PBS (phosphate-buffered saline)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or 96-well microplate

Procedure (Microplate Format):

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.[15]

-

Blank Measurement:

-

Add 180 µL of the HABA/Avidin solution to a well of a 96-well microplate.

-

Add 20 µL of PBS to the well. This will serve as the blank.

-

Measure the absorbance at 500 nm (A_blank).[10]

-

-

Sample Measurement:

-

Add 180 µL of the HABA/Avidin solution to a separate well.

-

Add 20 µL of the purified biotinylated protein sample to this well (A_sample).[10] It is advisable to test a few dilutions of your sample.

-

-

Incubation: Mix gently and incubate for 5-10 minutes at room temperature.[10]

-

Read Absorbance: Measure the absorbance of the sample well at 500 nm.

-

Calculation of Biotin Concentration:

-

The change in absorbance (ΔA500) is proportional to the amount of biotin in the sample.

-

Use the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to calculate the concentration of biotin. Refer to the specific kit instructions for the exact calculation formula.[14]

-

-

Calculate Moles of Biotin per Mole of Protein:

-

Divide the calculated molar concentration of biotin by the molar concentration of the protein to determine the degree of labeling.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of this compound.

Caption: Workflow for protein biotinylation using this compound NHS ester.

Caption: Workflow for quantifying protein biotinylation using the HABA assay.

Caption: Principle of a sandwich ELISA using a biotinylated primary antibody.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. dianova.com [dianova.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. fishersci.ie [fishersci.ie]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Pivotal Role of the Spacer Arm in N-Biotinyl-6-aminohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-6-aminohexanoic acid is a cornerstone reagent in a multitude of life science applications, from affinity chromatography and immunoprecipitation to targeted drug delivery and advanced cellular imaging. Its utility stems from the remarkably strong and specific non-covalent interaction between biotin (B1667282) and avidin (B1170675) proteins (including streptavidin and neutravidin), which boasts a dissociation constant (Kd) in the femtomolar range, making it one of the strongest known biological interactions. At the heart of this versatile molecule lies a critical, yet often overlooked, component: the 6-aminohexanoic acid spacer arm. This in-depth technical guide elucidates the structure, function, and significance of this spacer arm, providing researchers with the foundational knowledge to effectively leverage biotin-based technologies.

The Structure and Function of the Spacer Arm

This compound is synthesized by forming an amide bond between the carboxylic acid group of biotin and the amino group of 6-aminohexanoic acid. This creates a flexible hydrocarbon chain, the spacer arm, separating the biotin moiety from the terminal carboxylic acid group, which is typically activated (e.g., as an N-hydroxysuccinimide ester) for conjugation to primary amines on target molecules such as proteins, antibodies, or nucleic acids.

The primary function of the 6-aminohexanoic acid spacer arm is to mitigate steric hindrance. The biotin-binding sites on avidin and streptavidin are located deep within the protein structure, approximately 9 Å below the surface. A short or absent spacer arm can prevent the biotinylated molecule from efficiently accessing this binding pocket, leading to reduced binding affinity and assay sensitivity. The 6-aminohexanoic acid spacer, with an extended length of approximately 9 Å, effectively bridges this distance, allowing for optimal orientation and interaction between the biotin and the avidin-binding pocket.

Quantitative Impact of Spacer Arm Length on Binding Affinity

The length of the spacer arm has a direct and measurable impact on the binding efficiency of biotinylated molecules to avidin-coated surfaces. Longer spacer arms generally lead to enhanced binding by reducing steric hindrance.

| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Binding Affinity (HRP-Streptavidin) |

| PFP-biotin | 0.96 | Lower |

| NHS-biotin | 1.35 | Moderate |

| Sulfo-NHS-LC-biotin | 2.24 | High |

| NHS-LC-LC-biotin | 3.05 | Higher |

| Data summarized from a study on the influence of spacer arm length on biotinylated microplate assays. |

As the data indicates, increasing the spacer arm length from 0.96 nm to 3.05 nm results in a significant improvement in the dose-response curve in a solid-phase binding assay, signifying a more efficient interaction between the immobilized biotin and enzyme-labeled streptavidin.

Experimental Protocols

Synthesis of this compound

While various commercial sources provide pre-activated this compound, understanding its synthesis is valuable. A common laboratory-scale synthesis involves the reaction of a biotin N-hydroxysuccinimide (NHS) ester with 6-aminohexanoic acid.

Materials:

-

Biotin-NHS ester

-

6-Aminohexanoic acid

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Diethyl ether

-

Dichloromethane (DCM)

-

Methanol

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Dissolve 6-aminohexanoic acid in anhydrous DMF.

-

Add triethylamine to the solution to act as a base.

-

In a separate flask, dissolve Biotin-NHS ester in anhydrous DMF.

-

Slowly add the Biotin-NHS ester solution to the 6-aminohexanoic acid solution with constant stirring at room temperature.

-

Allow the reaction to proceed overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, precipitate the crude product by adding diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Purify the crude product using silica gel column chromatography with a DCM:Methanol gradient.

-

Combine the fractions containing the pure product, evaporate the solvent under reduced pressure, and dry the final product under vacuum.

Biotin-Streptavidin Binding Assay (Pull-Down Assay)

This protocol describes a general workflow for capturing a biotinylated protein using streptavidin-conjugated magnetic beads.

Materials:

-

Biotinylated protein sample

-

Streptavidin-conjugated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., high concentration of free biotin in PBS, or a low pH buffer)

-

Magnetic rack

Protocol:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in their storage buffer.

-

Transfer the desired amount of beads to a microcentrifuge tube.

-

Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

-

Wash the beads by resuspending them in Binding/Wash Buffer, pelleting, and removing the supernatant. Repeat this wash step three times.

-

-

Binding:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the biotinylated protein sample to the bead suspension.

-

Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

-

Washing:

-

Place the tube on the magnetic rack to pellet the beads and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads and incubate to release the biotinylated protein from the streptavidin.

-

Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted protein for downstream analysis.

-

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the biotin-avidin interaction and the experimental workflow of a pull-down assay.

Methodological & Application

Application Notes and Protocols for Protein Biotinylation using N-Biotinyl-6-aminohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Biotinyl-6-aminohexanoic acid for the covalent attachment of biotin (B1667282) to proteins. This process, known as biotinylation, is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification to sophisticated cellular imaging and targeted drug delivery.[1][2][3] The inclusion of a 6-aminohexanoic acid spacer arm in this reagent is crucial for overcoming steric hindrance, thereby ensuring efficient binding of the biotin moiety to avidin (B1170675) or streptavidin.[4]

Introduction to this compound

This compound is a derivative of biotin (Vitamin H) that features a six-carbon spacer arm. This spacer increases the distance between the biotin and the attached molecule, which is critical for minimizing steric hindrance when the biotin binds to the deep biotin-binding pockets of avidin or streptavidin. For protein biotinylation, this compound is most commonly used in its N-hydroxysuccinimide (NHS) ester form. This activated ester readily reacts with primary amines (-NH2) on the side chains of lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds.[4]

Key Advantages:

-

Reduced Steric Hindrance: The 6-aminohexanoic acid spacer facilitates the interaction between biotin and avidin/streptavidin, especially for large proteins.[4]

-

Stable Bond Formation: The reaction with primary amines forms a highly stable covalent amide bond.[4]

-

Versatility: Biotinylated proteins can be used in a wide range of applications, including affinity purification, immunoprecipitation, cellular labeling, drug screening, and targeted therapies.[5]

Principle of the Reaction

The biotinylation reaction occurs when the NHS ester of this compound reacts with a primary amine on a protein. The NHS group is an excellent leaving group, and its departure results in the formation of a stable amide bond between the 6-aminohexanoic acid spacer and the protein. This reaction is most efficient at a pH range of 7-9.[4]

Figure 1. Reaction scheme for protein biotinylation.

Experimental Protocols

Materials and Reagents

-

This compound N-hydroxysuccinimide ester (Biotin-X-NHS)

-

Purified protein to be biotinylated

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES. Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the biotinylation reaction.[6][7]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column or dialysis cassettes for purification

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) and Avidin for determining the degree of biotinylation (optional)

Protocol for Protein Biotinylation

This protocol is a general guideline and may require optimization for specific proteins.

-

Protein Preparation:

-

Preparation of Biotinylating Reagent Stock Solution:

-

Allow the vial of Biotin-X-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[10]

-

Immediately before use, dissolve the Biotin-X-NHS in anhydrous DMSO or DMF to a concentration of 10 mM.[3][4] Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Therefore, the stock solution should be prepared fresh.[6][7]

-

-

Biotinylation Reaction:

-

Calculate the required volume of the Biotin-X-NHS stock solution to achieve the desired molar excess. A 10-20 fold molar excess of biotin to protein is a common starting point.[8][10] For more dilute protein solutions (e.g., 2 mg/mL), a higher molar excess (e.g., 20-fold or more) may be necessary.[4][11]

-

Add the calculated volume of the Biotin-X-NHS stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][10]

-

-

Quenching the Reaction:

-

Purification of Biotinylated Protein:

Determination of Biotin Incorporation (HABA Assay)

The HABA assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[14] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[15][16]

-

Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).[14][15]

-

Add a known amount of the purified biotinylated protein to the HABA/Avidin solution and mix.[14]

-

Measure the absorbance at 500 nm again once the reading is stable (A500_final).[14][15]

-

Calculate the moles of biotin per mole of protein using the change in absorbance and the Beer-Lambert law.[14]

Quantitative Data Summary

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[8] |

| Reaction Buffer | PBS (pH 7.2-8.0) or HEPES | Must be free of primary amines.[6][7] |

| Biotin-X-NHS Molar Excess | 10-20 fold | May need to be increased for dilute protein solutions.[8][10] |

| Incubation Time | 30-60 min at RT or 2 hours on ice | Longer incubation on ice can be used for sensitive proteins.[2][10] |

| Quenching Agent | 50-100 mM Tris or Glycine | Stops the biotinylation reaction.[12] |

Visualized Workflows and Pathways

General Experimental Workflow for Protein Biotinylation

Figure 2. Workflow for protein biotinylation.

Downstream Application: Pull-Down Assay

Figure 3. Workflow for a pull-down assay.

Downstream Application: Sandwich ELISA

Figure 4. Workflow for a sandwich ELISA.

Applications in Research and Drug Development

Biotinylated proteins are invaluable tools across various scientific disciplines:

-

Protein-Protein Interaction Studies: Used in pull-down assays and co-immunoprecipitation to identify binding partners.[18]

-

Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[2]

-

Affinity Purification: Biotinylated proteins can be efficiently purified from complex mixtures using streptavidin- or avidin-conjugated resins.[5][14]

-

Drug Discovery and Development: Biotinylation is employed in drug screening assays, target identification, and the development of targeted drug delivery systems.[1][5] For instance, biotinylated drugs or nanoparticles can be targeted to specific cells by conjugating avidin or streptavidin to antibodies that recognize cell surface receptors.[14]

-

Cellular Imaging: Biotinylated probes, in conjunction with fluorescently labeled streptavidin, are used for visualizing the localization and trafficking of proteins in cells.

References

- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Biotinylated peptide pull down assay [bio-protocol.org]

- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. proteochem.com [proteochem.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. fishersci.ie [fishersci.ie]

- 17. interchim.fr [interchim.fr]

- 18. bioclone.net [bioclone.net]

Application Notes and Protocols for Labeling Primary Amines with N-Biotinyl-6-aminohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin (Vitamin H) and streptavidin (or avidin) forms the basis for numerous applications, including affinity purification, immunoassays (such as ELISA and Western blotting), immunohistochemistry, and pull-down assays to study protein-protein interactions.

This document provides a detailed protocol for the labeling of primary amines (-NH2) in proteins and peptides using an N-hydroxysuccinimide (NHS) ester derivative of N-Biotinyl-6-aminohexanoic acid. The 6-aminohexanoic acid spacer arm is incorporated to minimize steric hindrance between the biotin molecule and the labeled protein, thereby ensuring efficient binding of the biotinylated protein to streptavidin. The NHS ester reacts efficiently with primary amines, found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, to form stable amide bonds.

Data Presentation: Quantitative Aspects of Biotinylation

The efficiency of the biotinylation reaction is influenced by several factors, including the molar ratio of the biotinylation reagent to the protein, the concentration of the protein, pH, and incubation time. The degree of labeling, often expressed as the Molar Substitution Ratio (MSR) or the number of biotin molecules per protein molecule, is a critical parameter to optimize for downstream applications. Over-labeling can lead to protein precipitation or loss of function, while under-labeling may result in insufficient signal or inefficient capture.[1]

Table 1: Recommended Molar Ratios of this compound NHS Ester to Protein for Optimal Labeling [1][2][3][4]

| Protein Concentration | Recommended Molar Excess of Biotin-NHS Ester to Protein | Expected Molar Substitution Ratio (MSR) |

| > 10 mg/mL | 10-20 fold | 3-8 |

| 2-10 mg/mL | 20-50 fold | 3-8 |

| < 2 mg/mL | ≥ 20-fold | 1-5 |

Note: These are general guidelines. The optimal molar ratio should be determined empirically for each specific protein and application.

Table 2: Comparison of Methods for Quantifying Biotin Incorporation [5][6][7]

| Assay Method | Principle | Advantages | Disadvantages |

| HABA Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin. | Simple, widely used, and does not require specialized equipment. | Lower sensitivity and reproducibility, can underestimate the true MSR due to steric hindrance.[8][5] |

| Fluorescent Assays | Based on the change in fluorescence of a fluorescently tagged avidin (B1170675) upon biotin binding. | Higher sensitivity than the HABA assay. | May require a fluorometer. |

| Quant*Tag™ Biotin Kit | A chemical-based approach that does not rely on the avidin-biotin interaction, thus avoiding steric hindrance issues. The reagents react directly with the biotin molecule to produce a colored product. | More accurate than the HABA assay. | May be more expensive. |

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound NHS Ester

This protocol is a general guideline for the biotinylation of a protein with primary amines.

Materials:

-

Protein of interest

-

This compound N-hydroxysuccinimide ester (Biotin-X-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5 (Amine-free buffer such as PBS is recommended)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Biotin-X-NHS in anhydrous DMF or DMSO.

-

-

Biotinylation Reaction:

-

Add the calculated amount of the 10 mM Biotin-X-NHS stock solution to the protein solution to achieve the desired molar excess (refer to Table 1).

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Biotin-X-NHS.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove the excess, unreacted biotinylation reagent and reaction by-products using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Quantification of Biotin Incorporation using the HABA Assay

This protocol describes the use of the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to estimate the degree of biotinylation.[7]

Materials:

-

Biotinylated protein sample (purified)

-

HABA solution (e.g., 10 mM in 10 mM NaOH)

-

Avidin solution (e.g., 1 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Prepare HABA/Avidin Solution:

-

Mix HABA and Avidin solutions in PBS to achieve a final concentration that gives an initial absorbance at 500 nm between 0.8 and 1.2. The exact ratio may need to be optimized.

-

-

Measure Initial Absorbance:

-

Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500_initial).

-

-

Add Biotinylated Sample:

-

Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix well.

-

Incubate for 5 minutes at room temperature.

-

-

Measure Final Absorbance:

-

Measure the absorbance of the solution at 500 nm (A500_final).

-

-

Calculate Biotin Concentration:

-

The change in absorbance (ΔA500 = A500_initial - A500_final) is proportional to the amount of biotin in the sample.

-

The molar concentration of biotin can be calculated using the following formula: [Biotin] (M) = ΔA500 / (ε_HABA-Avidin × path length) (where ε_HABA-Avidin at 500 nm is approximately 34,000 M⁻¹cm⁻¹)

-

-

Calculate Molar Substitution Ratio (MSR):

-

MSR = (moles of biotin) / (moles of protein)

-

Visualizations

Caption: Experimental workflow for biotinylating proteins.

Caption: Insulin signaling pathway and pull-down assay.[9][10][11][12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. mesoscale.com [mesoscale.com]

- 6. Biotin Quantitation Kits | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. pnas.org [pnas.org]

- 10. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. A signaling hub of insulin receptor, dystrophin glycoprotein complex and plakoglobin regulates muscle size - PMC [pmc.ncbi.nlm.nih.gov]

- 13. google.com [google.com]

Application Notes and Protocols for N-Biotinyl-6-aminohexanoic Acid in ELISA Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction